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molecular formula C8H10N2O B8782274 (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME

(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME

Cat. No. B8782274
M. Wt: 150.18 g/mol
InChI Key: NGYHNWRKMRIRFH-UHFFFAOYSA-N
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Patent
US05789587

Procedure details

A solution of 6.08 g of sodium acetate, 5.15 g of hydroxylamine hydrochloride, and 5.25 g of 4-keto-4,5,6,7-tetrahydro indole in 12 mL of water and 36 mL of ethanol was heated at 50° C. for 3 hr, quenched in water, extracted with ethyl acetate and dried over magnesium sulfate. The solvents were removed in vacuo to give a mixture of oxime isomers which was characterized by NMR and Mass spectroscopy.
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].Cl.[NH2:7][OH:8].O=[C:10]1[CH2:18][CH2:17][CH2:16][C:15]2[NH:14][CH:13]=[CH:12][C:11]1=2>O.C(O)C>[N:7](=[C:10]1[CH2:18][CH2:17][CH2:16][C:15]2[NH:14][CH:13]=[CH:12][C:11]1=2)[OH:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
6.08 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
5.15 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
5.25 g
Type
reactant
Smiles
O=C1C=2C=CNC2CCC1
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
N(O)=C1C=2C=CNC2CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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